molecular formula C15H12ClNO2 B12899425 5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione

5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione

Cat. No.: B12899425
M. Wt: 273.71 g/mol
InChI Key: HCUPSUUAELBVAZ-UHFFFAOYSA-N
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Description

5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 5-position and a cyclohexane-1,3-dione moiety attached at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and cyclohexane-1,3-dione.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as anhydrous copper nitrate, and a solvent like acetonitrile.

    Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the combination of the quinoline and cyclohexane-1,3-dione moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

5-(5-chloroquinolin-8-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H12ClNO2/c16-14-4-3-12(15-13(14)2-1-5-17-15)9-6-10(18)8-11(19)7-9/h1-5,9H,6-8H2

InChI Key

HCUPSUUAELBVAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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